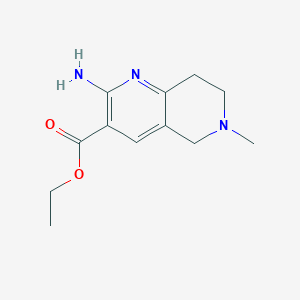

Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-3-17-12(16)9-6-8-7-15(2)5-4-10(8)14-11(9)13/h6H,3-5,7H2,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFWISFXVYDNAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2CCN(CC2=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260247-85-6 | |

| Record name | ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Pyridinyl-2-oxoacetamide Intermediate

Two synthetic routes were evaluated for preparing pyridinyl-2-oxoacetamide, a key precursor:

- Route A: Cyanation of nicotinic acid chloride followed by bromide-mediated hydration.

- Route B: Metalation of 2-chloro-6-methoxypyridine followed by reaction with diethyl oxalate and subsequent treatment with ammonia in ethanol.

Route B was preferred for scale-up due to higher yield and better stability of intermediates.

Heck-Type Vinylation of Chloropyridine

The vinylation of the chloropyridine intermediate was initially performed using potassium vinyltrifluoroborate but was replaced by a more atom-economical and less hazardous method using ethylene gas under palladium catalysis.

Table 1. Ligand Screening for Vinylation of Pyridinyl-2-oxoacetamide with Ethylene Gas

| Entry | Catalyst (mol %) | Ligand | Conversion of Starting Material (%) | Yield of Vinylated Product (%) |

|---|---|---|---|---|

| 1 | PdCl2 (20) | p-Tol3P (40) | 20.2 | 53.6 |

| 2 | PdCl2 (20) | o-MeOC6H4)3P (40) | 43.6 | 9.2 |

| 3 | Pd(OAc)2 (20) | Xantphos (20) | 12.3 | 70.7 |

| 4 | Pd(dppf)Cl2·CH2Cl2 (10) | - | 69.6 | 13.8 |

| 5 | PdCl2 (20) | DPEphos (20) | 0.9 | 61.1 |

| 6 | Optimized conditions | DPEphos (20) | Not detected (complete conversion) | 94.5 |

The optimized conditions using PdCl2 with DPEphos ligand in DMF solvent at controlled temperature gave the highest yield (94.5%) of the vinylated product.

One-Pot Hydroamination and Cyclization

The vinylated intermediate was subjected to ammonia in methanol, inducing hydroamination followed by intramolecular cyclization to form the dihydronaphthyridine ring system. This step was efficient but sensitive to air oxidation, producing a minor amount of aromatized byproduct that could be removed by aqueous workup.

Enantioselective Transfer Hydrogenation

The critical step to establish the stereogenic center was achieved via ruthenium-catalyzed transfer hydrogenation. Screening over 100 catalyst systems identified an optimal ruthenium catalyst that afforded the chiral tetrahydro-1,6-naphthyridine with excellent conversion and enantiomeric excess (>99% ee).

Table 2. Catalyst Screening for Enantioselective Transfer Hydrogenation

| Entry | Catalyst Type | Conversion (%) | Enantiomeric Excess (%) | Remarks |

|---|---|---|---|---|

| 1 | Ru-based catalyst A | Moderate | 85 | Low selectivity |

| 2 | Rh-based catalyst B | High | 70 | Moderate selectivity |

| 3 | Ir-based catalyst C | High | 80 | Moderate selectivity |

| 4 | Ru-based catalyst optimized | >99 | >99 | Best performance |

The optimized ruthenium catalyst enabled a scalable, high-yielding, and highly enantioselective reduction step.

Summary of Yields and Purities

| Step | Yield (%) | Enantiomeric Excess (%) | Notes |

|---|---|---|---|

| Pyridinyl-2-oxoacetamide synthesis | 76-89 | - | Route B preferred for scale-up |

| Vinylation with ethylene gas | 94.5 | - | Optimized Pd/DPEphos catalyst system |

| Hydroamination/cyclization | Good | - | Minor oxidation byproduct formation |

| Enantioselective transfer hydrogenation | >99 | >99 | Ruthenium catalyst, high stereocontrol |

Advantages of the Developed Method

- Reduced number of steps: From nine in original routes to six in the new method.

- Improved overall yield: Approximately 25% compared to 4% in earlier methods.

- Atom economy: Use of ethylene gas as vinyl source is cost-effective and environmentally friendly.

- No chromatographic purification: Facilitates scale-up and manufacturing.

- High stereoselectivity: Enantiomeric excess greater than 99% achieved.

- Avoidance of hazardous reagents: No use of hydrazine or azodicarbonyl dipiperidine.

- Mild reaction conditions: No cryogenic temperatures required.

Chemical Reactions Analysis

Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Properties

- Molecular Formula : C12H17N3O2

- Molecular Weight : 235.28 g/mol

- SMILES Notation : CCOC(=O)C1=C(N=C2CCN(CC2=C1)C)N

- InChI Key : LJFWISFXVYDNAL-UHFFFAOYSA-N

The compound features a tetrahydronaphthyridine scaffold, which is significant for its biological activity and potential therapeutic applications.

Medicinal Chemistry Applications

Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate has shown promise in several medicinal chemistry contexts:

- RORγt Inverse Agonists : The compound's tetrahydronaphthyridine structure is a key scaffold for developing RORγt inverse agonists. These compounds are of interest due to their potential role in treating autoimmune diseases by modulating the immune response .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of naphthyridine compounds exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents .

- Anticancer Properties : Some studies have explored the cytotoxic effects of naphthyridine derivatives against various cancer cell lines. The ability to inhibit tumor growth presents a promising avenue for further research .

Table 1: Summary of Research Findings on Ethyl Naphthyridine Derivatives

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Differences and Implications

Amino vs. This is critical in antifolate activity, where hydrogen bonding to dihydrofolate reductase is essential . Chloro substituents (e.g., 7f) increase electrophilicity, favoring nucleophilic substitution reactions in further derivatization .

Ester vs. Carboxylic Acid :

- The ethyl ester in the target compound improves cell membrane permeability compared to the carboxylic acid (CAS 1334498-77-9). However, the acid form may exhibit stronger target affinity due to ionization .

Saturated vs.

Synthetic Routes: The target compound and its analogs are synthesized via cyclocondensation (e.g., piperidinones with aminoacrolein derivatives) or functional group interconversion (e.g., chlorination with oxalyl chloride) .

Biological Activity

Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS No. 260247-85-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H17N3O2

- Molecular Weight : 235.28 g/mol

- SMILES : CCOC(=O)C1=C(N=C2CCN)C(=C(C2=N1)N)C=C1

Biological Activity Overview

Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate has been evaluated for various biological activities:

- Antimicrobial Activity : Studies have indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. The structure of ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine suggests potential activity against various bacterial strains due to the presence of the amino and carboxylate functional groups which may enhance interaction with microbial targets .

- Anticancer Potential : Research has shown that naphthyridine derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds similar to ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine have been investigated as inhibitors of Plasmodium protein kinases and other cancer-related pathways .

- Neuroprotective Effects : Some studies suggest that naphthyridine derivatives may exert neuroprotective effects through modulation of neurotransmitter systems or by acting as antioxidants .

The biological mechanisms through which ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine exerts its effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes such as protein kinases or phosphodiesterases (PDEs), which are crucial in cellular signaling pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors or other cellular receptors involved in physiological responses.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate, and what are their key reaction conditions?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, 1-methyl-4-piperidinone reacts with 3-aminoacrolein derivatives under acidic or catalytic conditions. In one protocol, BF₃·Et₂O and pyridine in xylene under reflux (with water removal) yield the tetrahydro-1,6-naphthyridine scaffold . Another approach uses tert-butyl carbamate (Boc)-protected intermediates, as seen in the synthesis of related derivatives like Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3-carboxylate, which involves sequential deprotection and cyclization steps . Key parameters include temperature control (80–120°C), solvent selection (xylene, ethanol), and catalyst use (BF₃, triethylamine).

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Characterization relies on NMR (¹H/¹³C), HRMS (High-Resolution Mass Spectrometry), and X-ray crystallography . For example, crystallographic data for analogous naphthyridine derivatives (e.g., tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6-carboxylate) are refined using SHELX software, which is standard for small-molecule crystallography . Physical properties such as density (1.333±0.06 g/cm³) and boiling point (386.0±42.0°C) are predicted computationally but require experimental validation via DSC (Differential Scanning Calorimetry) .

Q. What are the common functionalization strategies for modifying the naphthyridine core?

- Methodological Answer : The amino and ester groups are primary sites for derivatization. Acylation of the 2-amino group (e.g., using benzoyl chloride in CH₂Cl₂ with NEt₃) is a standard method . Methylation at the 6-position can be achieved via formaldehyde and formic acid under reflux . For regioselective halogenation, bromine or iodine in acetic acid is employed, as seen in the synthesis of 2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives .

Advanced Research Questions

Q. How do competing reaction pathways affect the regioselectivity of naphthyridine synthesis, and how can these be mitigated?

- Methodological Answer : Competing pathways arise from the reactivity of enamine intermediates. For instance, in Diels-Alder reactions with nitro-substituted pyrimidines, the choice of solvent (ethanol vs. xylene) and catalyst (BF₃ vs. AcONH₄) influences whether the 3-nitro or 6-methyl substituent dominates . Kinetic vs. thermodynamic control can be probed via time-resolved NMR or LC-MS monitoring. Optimization may require iterative adjustments to reaction time (e.g., 2–16 hours) and temperature .

Q. What contradictions exist in reported yields for similar naphthyridine derivatives, and how can these be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 23% vs. 35% for cyclization steps) often stem from differences in water removal efficiency or catalyst loading . Reproducibility issues may arise from trace moisture in solvents, which deactivates Lewis acids like BF₃. Rigorous drying of reagents and inert atmosphere (N₂/Ar) are critical. Comparative studies using DOE (Design of Experiments) frameworks can identify optimal conditions .

Q. How is this compound utilized as an intermediate in the synthesis of bioactive molecules, and what are the key challenges in scaling these reactions?

- Methodological Answer : The compound serves as a precursor to 5-deaza antifolates and restricted tricyclic analogs. For example, benzyl-protected derivatives are used to construct pyrimidine-based inhibitors via Pd-catalyzed cross-coupling or reductive amination . Scaling challenges include:

- Low solubility : The tetrahydro-naphthyridine core is poorly soluble in polar solvents, requiring DMF or DMAc for large-scale reactions.

- Purification complexity : Chromatography is often needed due to byproducts from incomplete cyclization.

- Oxidation sensitivity : The 5,6,7,8-tetrahydro moiety can oxidize during workup, necessitating antioxidants like BHT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.